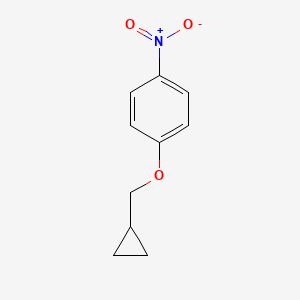

((3-Fluorophenyl)sulfonyl)leucine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“((3-Fluorophenyl)sulfonyl)leucine” is a compound with the molecular formula C12H16FNO4S . It is used for research and development purposes .

Molecular Structure Analysis

The molecular weight of “((3-Fluorophenyl)sulfonyl)leucine” is 289.3231432 . The InChI code for this compound is 1S/C12H15ClFNO4S/c1-7(2)5-11(12(16)17)15-20(18,19)8-3-4-10(14)9(13)6-8/h3-4,6-7,11,15H,5H2,1-2H3, (H,16,17) .Physical And Chemical Properties Analysis

“((3-Fluorophenyl)sulfonyl)leucine” is a solid substance . Its molecular weight is 289.3231432 .Aplicaciones Científicas De Investigación

Cancer Research

((3-Fluorophenyl)sulfonyl)leucine: has been identified as a component in the study of Bcl-2 family proteins, which play a crucial role in the regulation of apoptosis . Apoptosis is a form of programmed cell death that is often dysregulated in cancer cells. By studying compounds that interact with Bcl-2 proteins, researchers can develop new cancer therapies that induce apoptosis in cancer cells.

Cardiovascular Disease

This compound is used in the development of Endothelin Receptor antagonists . Endothelin receptors are involved in vasoconstriction and blood pressure regulation. Research into antagonists can lead to treatments for various cardiovascular diseases, including hypertension and heart failure.

Infection and Antibacterial Activity

Research has shown that peptides containing ((3-Fluorophenyl)sulfonyl)leucine exhibit antibacterial activity . These peptides can disrupt bacterial cell membranes, leading to the development of new antibiotics, especially against the challenging ESKAPE pathogens, which are known for their resistance to multiple drugs.

Protease Activated Receptor (PAR) Research

The compound is part of synthetic peptides that act as selective agonists for Protease Activated Receptor 1 (PAR-1) . PAR-1 is a G-protein coupled receptor that mediates cellular effects of thrombin. Agonists of PAR-1 can be used to study its activation in vivo and its role in conditions like thrombin-induced hepatocellular carcinoma.

Peptide Research

((3-Fluorophenyl)sulfonyl)leucine: is incorporated into biological active peptides that have been used in structure-activity studies . These studies help in understanding the importance of specific amino acid residues in receptor recognition and activity, which is vital for designing therapeutic peptides.

Antimicrobial Peptide Design

The compound is also involved in the design of stable and low toxic cationic antimicrobial peptides . These peptides have broad-spectrum antibacterial activity and are significant in the development of new antimicrobial agents that can be used in various infection models.

Vasoconstrictor Studies

It is used in the synthesis of peptides that mimic Endothelin 1 , a potent endogenous vasoconstrictor . These peptides can help in studying the physiological and pathological roles of endothelin in the human body, which is important for understanding and treating diseases related to endothelin.

Drug Development and Synthesis

Lastly, ((3-Fluorophenyl)sulfonyl)leucine serves as a building block in the synthesis of various drugs . Its unique structure allows for the creation of compounds with specific properties, which can be tailored for targeted therapies in different diseases.

Mecanismo De Acción

Target of Action

Related compounds have been shown to interact with various targets such as bacterial proteins , Bcl-2 family proteins , Endothelin Receptors , and Protease Activated Receptors (PAR) . These targets play crucial roles in various biological processes, including bacterial infection, apoptosis, cardiovascular disease, and coagulation .

Mode of Action

For instance, certain compounds can disrupt bacterial cell membranes , inhibit the function of Bcl-2 family proteins , or activate Protease Activated Receptors .

Biochemical Pathways

Related compounds have been shown to affect various pathways, including those involved in bacterial infection, apoptosis, cardiovascular disease, and coagulation .

Result of Action

Related compounds have been shown to have various effects, such as disrupting bacterial cell membranes , inhibiting the function of Bcl-2 family proteins , or activating Protease Activated Receptors .

Propiedades

IUPAC Name |

2-[(3-fluorophenyl)sulfonylamino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO4S/c1-8(2)6-11(12(15)16)14-19(17,18)10-5-3-4-9(13)7-10/h3-5,7-8,11,14H,6H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKWMCMFSWWFFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)

![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)

![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)

![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one](/img/structure/B2894024.png)